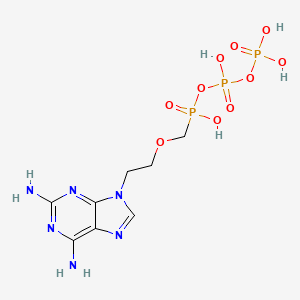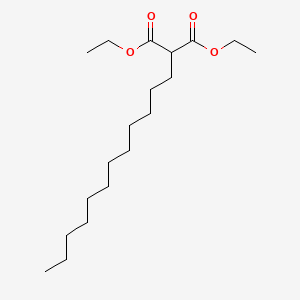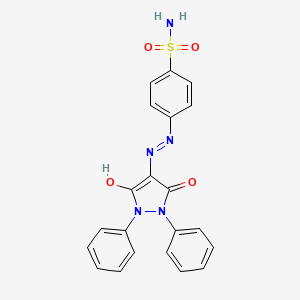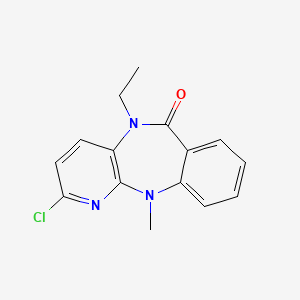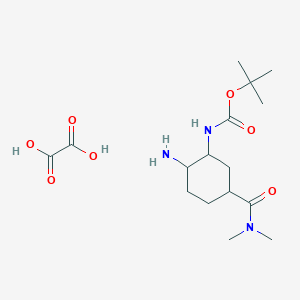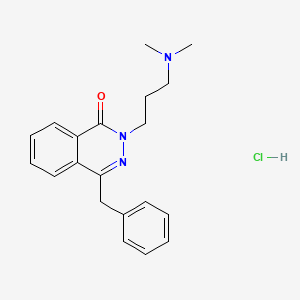
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phthalazinone core, a benzyl group, and a dimethylamino propyl side chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the benzyl group, and the attachment of the dimethylamino propyl side chain. Common synthetic routes may involve:
Formation of Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.
Attachment of Dimethylamino Propyl Side Chain: This step may involve nucleophilic substitution reactions using dimethylamino propyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A compound with a similar structure but different functional groups.
4-Benzyl-2-oxazolidinone: Another compound with a benzyl group and a different core structure.
Uniqueness
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
CAS No. |
16188-74-2 |
|---|---|
Molecular Formula |
C20H24ClN3O |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-benzyl-2-[3-(dimethylamino)propyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-22(2)13-8-14-23-20(24)18-12-7-6-11-17(18)19(21-23)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChI Key |
KMKUVFSNIVILIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


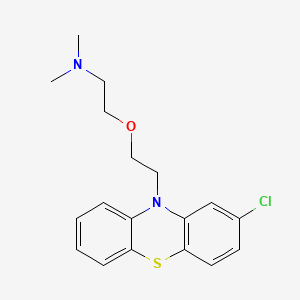
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)


